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Compound of Interest

Compound Name: ML150

Cat. No.: B1663224 Get Quote

Disclaimer: Initial research indicates that the compound of interest for inducing ferroptosis is

widely documented as ML162. It is presumed that "ML150" is a typographical error. This guide

will focus on the cellular effects of ML162.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
ML162 is a potent small molecule that induces a form of regulated cell death known as

ferroptosis.[1] Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4),

recent studies have compellingly redefined its primary molecular target as Thioredoxin

Reductase 1 (TXNRD1).[2][3] This shift in understanding the mechanism of action is critical for

the accurate interpretation of experimental results and for the strategic development of novel

cancer therapeutics. This document provides a comprehensive technical overview of the

cellular effects of ML162, presenting quantitative data, detailed experimental protocols, and

visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of TXNRD1 to
Induce Ferroptosis
The central cellular effect of ML162 treatment is the induction of ferroptosis, an iron-dependent

form of cell death driven by the accumulation of lipid peroxides.[3] Contrary to earlier beliefs,

ML162 does not directly inhibit GPX4, the key enzyme that neutralizes lipid peroxides.[2][4]
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Instead, ML162 functions as an efficient inhibitor of TXNRD1, a critical selenoprotein enzyme in

the thioredoxin system responsible for maintaining cellular redox homeostasis.[2][3]

Inhibition of TXNRD1 by ML162 disrupts the cell's antioxidant capacity, leading to an increase

in reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, ferroptotic cell

death. This revised mechanism repositions the thioredoxin system as a central player in

ML162-mediated ferroptosis.

Signaling Pathway of ML162-Induced Ferroptosis
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Caption: ML162 inhibits TXNRD1, leading to ferroptosis.

Quantitative Data Presentation
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The following tables summarize key quantitative findings from studies on ML162 and the

closely related compound, RSL3.

Table 1: Thermal Shift Analysis of ML162 with Target
Proteins

Compound
(100 µM)

Protein Tm (°C) ΔTm (°C) Conclusion Reference

DMSO GPX4 51.7 - No binding [4]

ML162 GPX4 51.7 0
No direct

binding
[4]

DMSO TXNRD1 71.3 - Baseline [4]

ML162 TXNRD1 73.6 +2.3

Direct binding

and

stabilization

[4]

Table 2: Cellular Viability and IC50 Values
Compound Cell Line

Cancer
Type

IC50 Notes Reference

RSL3 A549 Lung Cancer ~5 µM - [4]

RSL3 H1975 Lung Cancer 150 nM

More

susceptible

cell line

[4]

ML162 A2058 Melanoma

Dose-

dependent

killing (1-16

µM)

Cell death

reversed by

Ferrostatin-1

[5]

ML162 A375 Melanoma

Dose-

dependent

killing (1-16

µM)

Cell death not

reversed by

apoptosis or

necrosis

inhibitors

[5]
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Table 3: Cellular TXNRD1 Activity Inhibition
Compoun
d

Cell Line
Concentr
ation

Incubatio
n Time

Method Result
Referenc
e

ML162 A549 ≥ 0.5 µM 4-24 hours

RX1

activity

probe

Significant,

dose-

dependent

inhibition

[1][5]

ML162 A549 ≥ 1 µM 4 hours

RX1

activity

probe

Sufficient

for

significant

inhibition

[1][5]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

ML162's cellular effects.

Cell Viability Assay to Confirm Ferroptosis
Objective: To determine the cytotoxic effect of ML162 and confirm that cell death occurs via

ferroptosis.

Materials:

Human cancer cell lines (e.g., A549, A2058, A375)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

ML162 (stock solution in DMSO)

Ferrostatin-1 (Fer-1), a ferroptosis inhibitor

z-VAD-fmk, a pan-caspase (apoptosis) inhibitor

Necrosulfonamide, a necroptosis inhibitor
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96-well clear-bottom cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer

Procedure:

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours

to allow for cell attachment.

Inhibitor Pre-treatment: For inhibitor rescue experiments, pre-treat cells with Ferrostatin-1

(10 µM), z-VAD-fmk (10 µM), or necrosulfonamide (0.5 µM) for 24 hours.[5]

ML162 Treatment: Add ML162 at various concentrations (e.g., a serial dilution from 0.1 µM to

20 µM) to the designated wells. Include a DMSO-only control.

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell

viability reagent to each well according to the manufacturer's protocol.

Signal Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then

incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure

luminescence with a plate reader.

Data Analysis: Normalize the readings to the DMSO control wells to calculate the percentage

of cell viability. Plot the results to determine the IC50 value.

Cellular TXNRD1 Activity Assay
Objective: To measure the direct inhibition of TXNRD1 activity in live cells upon ML162

treatment.

Materials:

A549 human lung cancer cells
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Complete cell culture medium

ML162

RX1 activity probe (a specific probe for cellular TXNRD1 activity)

Phosphate-Buffered Saline (PBS)

Fluorescence microscope or a fluorescent plate reader

Procedure:

Cell Seeding: Seed 20,000 A549 cells per well in a suitable plate for fluorescence

measurement.[2]

ML162 Treatment: Treat the cells with a range of ML162 concentrations (e.g., 0.1 µM to 15

µM) for various durations (e.g., 4, 12, and 24 hours).[5]

Probe Incubation: At the end of the treatment period, wash the cells once with PBS and then

incubate with the RX1 activity probe following the manufacturer's specifications.

Fluorescence Measurement: After incubation with the probe, measure the fluorescence

intensity using a microscope or a plate reader with the appropriate excitation and emission

wavelengths.

Data Analysis: A reduction in the fluorescent signal in ML162-treated cells compared to the

DMSO control indicates inhibition of TXNRD1 activity. Normalize the signal to cell viability if

significant cell death has occurred at the time of measurement.

Experimental Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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